molecular formula C7H13ClN2O3S B2692760 2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide CAS No. 2025774-99-4

2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide

Cat. No. B2692760
CAS RN: 2025774-99-4
M. Wt: 240.7
InChI Key: TXKHWSBHHLZZNT-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide” is a chemical compound with the molecular formula C6H8ClNO3S . It has a molecular weight of 209.65 g/mol . The compound is intriguing due to its thiazolidine motif, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .


Synthesis Analysis

The compound can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of the compound is C6H8ClNO3S. The InChI key is PMGOLXUFJBBKQZ-UHFFFAOYSA-N. The SMILES representation is C1C (C=CS1 (=O)=O)NC (=O)CCl.


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.65 g/mol and a molecular formula of C6H8ClNO3S .

Future Directions

Thiazolidine motifs, such as the one present in this compound, have been the focus of interdisciplinary research due to their intriguing properties and potential applications in medicinal chemistry . Future research may focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

2-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3S/c8-6-7(11)9-2-4-10-3-1-5-14(10,12)13/h1-6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKHWSBHHLZZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide

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